molecular formula C4H11NO3S B12797152 Sulfamic acid, (1-methylethyl)-, methyl ester CAS No. 60343-60-4

Sulfamic acid, (1-methylethyl)-, methyl ester

Cat. No.: B12797152
CAS No.: 60343-60-4
M. Wt: 153.20 g/mol
InChI Key: HOJFOHBTLDUASW-UHFFFAOYSA-N
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Description

Sulfamic acid, (1-methylethyl)-, methyl ester: is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a sulfamic acid group attached to a methyl ester and a (1-methylethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid, (1-methylethyl)-, methyl ester typically involves the esterification of sulfamic acid with an appropriate alcohol. One common method is the reaction of sulfamic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Sulfamic acid, (1-methylethyl)-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding sulfamic acid and alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Substitution: Common nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

    Hydrolysis: Sulfamic acid and isopropyl alcohol.

    Substitution: Various substituted sulfamic acid derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

Chemistry: Sulfamic acid, (1-methylethyl)-, methyl ester is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of other sulfamic acid derivatives.

Biology: In biological research, this compound can be used to study the effects of sulfamic acid esters on various biological systems. It may also be used in the development of new pharmaceuticals.

Industry: In industrial applications, this compound can be used as an intermediate in the production of other chemicals. It may also be used in the formulation of cleaning agents and other products.

Mechanism of Action

The mechanism of action of sulfamic acid, (1-methylethyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release sulfamic acid, which can then interact with various enzymes and proteins. The (1-methylethyl) group may also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • Sulfamic acid, ethyl ester
  • Sulfamic acid, propyl ester
  • Sulfamic acid, butyl ester

Comparison: Sulfamic acid, (1-methylethyl)-, methyl ester is unique due to the presence of the (1-methylethyl) group, which can influence its chemical reactivity and biological activity. Compared to other sulfamic acid esters, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.

Properties

CAS No.

60343-60-4

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

methyl N-propan-2-ylsulfamate

InChI

InChI=1S/C4H11NO3S/c1-4(2)5-9(6,7)8-3/h4-5H,1-3H3

InChI Key

HOJFOHBTLDUASW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)OC

Origin of Product

United States

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